

# An In-depth Technical Guide to N1, N10-Diacetyl triethylenetetramine-d8

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## Compound of Interest

Compound Name: *N1, N10-Diacetyl triethylenetetramine-d8*

Cat. No.: *B15558436*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **N1, N10-Diacetyl triethylenetetramine-d8**, a deuterated analog of a key metabolite of Triethylenetetramine (TETA). This document is intended for researchers, scientists, and drug development professionals working in areas such as pharmacology, drug metabolism, and bioanalysis.

## Chemical Structure and Physicochemical Properties

**N1, N10-Diacetyl triethylenetetramine-d8** is a stable isotope-labeled version of N1, N10-Diacetyl triethylenetetramine (DAT), where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.

Below is a diagram of the chemical structure of **N1, N10-Diacetyl triethylenetetramine-d8**.

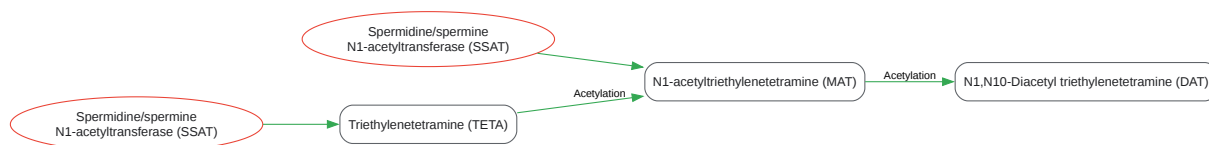
Caption: Chemical structure of **N1, N10-Diacetyl triethylenetetramine-d8**.

Table 1: Physicochemical Properties of **N1, N10-Diacetyl triethylenetetramine-d8**

Property	Value	Reference(s)
Chemical Name	N,N'-((ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diacetamide-d8	[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> D <sub>8</sub> N <sub>4</sub> O <sub>2</sub>	[2][3]
Molecular Weight	238.36 g/mol	[2][3]
Canonical SMILES	O=C(C)NC([2H])([2H])C([2H])([2H])NCCNC([2H])([2H])C([2H])([2H])NC(C)=O	[4]
Appearance	Solid	
Purity	Typically ≥98%	
Storage	Store at -20°C for long-term storage.	
Solubility	Soluble in methanol and water.	

## Metabolic Pathway of Triethylenetetramine (TETA)

N1, N10-Diacetyl triethylenetetramine (DAT) is a major metabolite of the drug Triethylenetetramine (TETA), a copper chelating agent used in the treatment of Wilson's disease. The metabolic pathway involves a two-step acetylation process. TETA is first acetylated to form N1-acetyltriethylenetetramine (MAT), which is then further acetylated to yield DAT.[5][6] This metabolic conversion is primarily mediated by spermidine/spermine N1-acetyltransferase (SSAT).[6]



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Caption: Metabolic pathway of Triethylenetetramine (TETA) to its metabolites.

## Experimental Protocols

### Representative Synthesis of N1, N10-Diacetyl triethylenetetramine-d8

A specific, detailed synthesis protocol for **N1, N10-Diacetyl triethylenetetramine-d8** is often proprietary to the manufacturer. However, a general representative synthesis can be described in two main stages: deuteration of the ethylenediamine backbone followed by N-acetylation.

#### Stage 1: Deuteration of the Polyamine Backbone

A common method for introducing deuterium into a molecule is through reduction of a suitable precursor with a deuterated reducing agent. For a polyamine like triethylenetetramine, this could involve the reduction of a di-amide or a related functional group with a reagent like lithium aluminum deuteride ( $\text{LiAlD}_4$ ). The synthesis would start from a protected ethylenediamine derivative which is elongated and functionalized to create the triethylenetetramine backbone with precursor functional groups (e.g., amides or nitriles) at the positions to be deuterated. These are then reduced with the deuterating agent.

#### Stage 2: N-Acetylation

The deuterated triethylenetetramine is then subjected to N-acetylation. This can be achieved using various acetylating agents. A common and effective method is the use of acetic anhydride or acetyl chloride under basic conditions.

- **Reaction:** Deuterated triethylenetetramine is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
- **Base:** A base, such as triethylamine or pyridine, is added to neutralize the acid generated during the reaction.
- **Acetylation:** Acetic anhydride or acetyl chloride is added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

- **Work-up:** After the reaction is complete, the mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified using techniques such as column chromatography or recrystallization to yield the final high-purity **N1, N10-Diacetyl triethylenetetramine-d8**.

**Purification and Characterization:** The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC). The structural identity and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Quantitative Analysis of N1, N10-Diacetyl triethylenetetramine (DAT) using LC-MS/MS

**N1, N10-Diacetyl triethylenetetramine-d8** is primarily used as an internal standard for the accurate quantification of DAT in biological matrices like plasma and urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### Sample Preparation:

- **Spiking:** To a known volume of the biological sample (e.g., 100 µL of plasma or urine), a known amount of the internal standard, **N1, N10-Diacetyl triethylenetetramine-d8**, is added.
- **Protein Precipitation:** For plasma samples, proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.
- **Extraction:** The supernatant containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
- **Reconstitution:** The dried residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

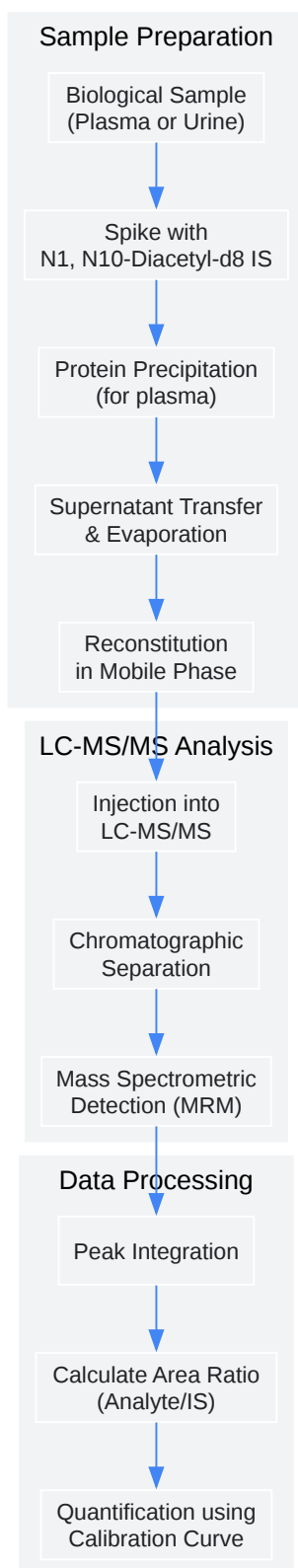
### LC-MS/MS Method:

- **LC System:** A standard HPLC or UHPLC system.

- Column: A reversed-phase column, such as a C18 or a cyano column, is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.
- MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both DAT and the deuterated internal standard. For example:
  - DAT:  $m/z$  231 → fragment ion
  - **N1, N10-Diacetyl triethylenetetramine-d8**:  $m/z$  239 → fragment ion

#### Data Analysis:

The concentration of DAT in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of DAT and a fixed concentration of the internal standard.



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Caption: A typical workflow for the quantitative analysis of DAT using its deuterated internal standard.

## Conclusion

**N1, N10-Diacetyl triethylenetetramine-d8** is an essential tool for researchers and professionals involved in the study of Triethylenetetramine metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods, which is crucial for drug development and clinical studies. This guide provides a foundational understanding of its chemical properties, metabolic relevance, and application in quantitative analysis. For specific experimental details, such as synthesis protocols and detailed analytical characterization data, it is recommended to consult the documentation provided by the chemical supplier.

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